1-Ethenyl-5-methyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
CAS No. |
80904-16-1 |
|---|---|
Molecular Formula |
C5H7N3 |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-ethenyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-3-8-5(2)6-4-7-8/h3-4H,1H2,2H3 |
InChI Key |
AYUCRRZCDOKDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NN1C=C |
Origin of Product |
United States |
Historical Trajectories and Current Significance of 1,2,4 Triazole Heterocycles in Chemical Science
The history of triazoles dates back to the 19th century, with the first mention of the carbon-nitrogen ring system (C2N3H3) attributed to Bladin in 1885. ijsr.netnih.gov Since their discovery, 1,2,4-triazole (B32235) derivatives have become integral components in numerous scientific and technological fields. researchgate.netresearchgate.net Initially, their development was spurred by applications such as inhibitors for fog formation in photographic emulsions. ijsr.net
The significance of the 1,2,4-triazole scaffold lies in its unique chemical properties. It is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. chemicalbook.com This structure is planar and possesses 6π electrons delocalized across the ring, which imparts aromatic stability. chemicalbook.comwikipedia.org The 1,2,4-triazole nucleus is stable and can be functionalized at various positions, allowing for the creation of a vast library of derivatives with tailored properties. nih.gov
In contemporary chemical science, 1,2,4-triazoles are recognized for their wide-ranging applications. They are pivotal structural motifs in many pharmaceutical agents, including well-known antifungal drugs like fluconazole (B54011) and itraconazole. wikipedia.orglifechemicals.com Beyond medicine, they are used in agrochemicals as herbicides and plant growth regulators, in materials science for developing polymers, corrosion inhibitors, and light-emitting devices, and as ligands in coordination chemistry. nih.govlifechemicals.comresearchgate.net The electron-deficient nature of the triazole ring gives rise to excellent electron-transport and hole-blocking properties, making these compounds valuable in organic electronics. researchgate.net
The Distinctive Molecular Architecture of 1 Ethenyl 5 Methyl 1h 1,2,4 Triazole
The molecular structure of 1-Ethenyl-5-methyl-1H-1,2,4-triazole is characterized by a central 1,2,4-triazole (B32235) ring substituted with a methyl group at the C5 position and an ethenyl (vinyl) group at the N1 position. This specific arrangement of functional groups imparts distinct chemical reactivity and properties to the molecule.
The core of the molecule is the planar, aromatic 1,2,4-triazole ring. wikipedia.org The atoms within this ring are sp2 hybridized, and the bond lengths are consistent with its aromatic character. chemicalbook.comwikipedia.org The vinyl group, -CH=CH2, attached to the N1 nitrogen atom is a key feature. This group introduces a site of unsaturation, making the molecule susceptible to polymerization and other addition reactions. The presence of the methyl group at C5 influences the electronic properties and steric environment of the triazole ring.
Below is a table summarizing the key molecular identifiers for the parent compound, 1-Ethenyl-1H-1,2,4-triazole, which provides a baseline for understanding the subject compound.
| Property | Value |
| Molecular Formula | C4H5N3 |
| Molecular Weight | 95.10 g/mol |
| Common Synonyms | 1-Vinyl-1,2,4-triazole (B1205247), N-Vinyl-1,2,4-triazole |
| CAS Number | 2764-83-2 |
Data sourced from ANEXIB Chemicals. anexib.com
Overview of Academic Research Domains Encompassing Vinyl Substituted 1,2,4 Triazoles
Foundational Approaches for 1,2,4-Triazole (B32235) Ring Construction
The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve this synthesis efficiently and with diverse substitution patterns. These methods can be broadly categorized into cyclization reactions and ring transformations.
Cyclization Reactions for Triazole Ring Formation
Cyclization reactions are the most common strategies for assembling the 1,2,4-triazole ring, typically by forming two new covalent bonds from acyclic precursors.
Hydrazine (B178648) and its derivatives are fundamental building blocks in the synthesis of 1,2,4-triazoles. One classical approach involves the reaction of hydrazides with various reagents. For instance, the Pellizzari reaction involves the reaction of an amide with an acyl hydrazide to form a 1,2,4-triazole. scispace.com Similarly, the Einhorn–Brunner reaction utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. scispace.com
A more direct method involves the reaction of hydrazones with other reagents. For example, hydrazones can be converted to 1,2,4-triazoles by reacting with amines in the presence of an iodine/tert-butyl hydroperoxide system, a method that tolerates a wide range of functional groups. nih.gov Oxidative cyclization of hydrazones using selenium dioxide is another efficient methodology for synthesizing fused 1,2,4-triazoles. nih.govfrontiersin.org
| Starting Materials | Reagents/Conditions | Product | Reference |
| Hydrazides and Secondary Amides | Triflic anhydride, microwave | 3,4,5-trisubstituted 1,2,4-triazoles | isres.org |
| Hydrazonoyl hydrochlorides and Aldehydes | Triethylamine | 1,3,5-trisubstituted-1,2,4-triazoles | nih.gov |
| Hydrazones and Amines | I2/TBHP | 1,2,4-triazoles | nih.gov |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. rsc.org A notable example is a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org Another versatile MCR involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to regioselectively produce 1,3,5-trisubstituted 1,2,4-triazoles. isres.org
Copper-catalyzed MCRs have also been developed, for instance, the [3+2] annulation of nitriles and 2-diazoacetonitriles with aryldiazonium salts to yield 1-aryl-5-cyano-1,2,4-triazoles. isres.org
| Components | Catalyst/Conditions | Product | Reference |
| 1,3-diones, β-nitrostyrenes, hydrazones | Base-promoted, metal-free | 1,2,4-triazole-based hybrids | rsc.orgrsc.org |
| Carboxylic acids, primary amidines, monosubstituted hydrazines | One-pot | 1,3,5-trisubstituted 1,2,4-triazoles | isres.org |
| Anilines, amino pyridines, pyrimidines | Multicomponent process | 1-Aryl 1,2,4-triazoles | acs.org |
Amides and amidines are versatile precursors for 1,2,4-triazole synthesis. A general one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles starting from the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine. nih.govfrontiersin.org
Furthermore, a copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from an amide and a nitrile through a cascade addition-oxidation cyclization, using oxygen as the oxidant. nih.govfrontiersin.org
| Precursors | Catalyst/Conditions | Product | Reference |
| Carboxylic acid, amidine, monosubstituted hydrazine | One-pot, two-step | 1,3,5-trisubstituted-1,2,4-triazole | nih.govfrontiersin.org |
| Amide, nitrile | Copper-catalyzed, O2 | 3,5-disubstituted-1,2,4-triazole | nih.govfrontiersin.org |
Ring Transformations of Other Heterocyclic Systems to 1,2,4-Triazoles
An alternative to de novo synthesis is the transformation of existing heterocyclic rings into the 1,2,4-triazole system. While less common, this approach can be highly effective. For example, pyrazolyl-substituted amidrazones have been observed to undergo a slow conversion into 1,2,4-triazolyl ketone hydrazones, a transformation that can be accelerated by an oxidant. researchgate.net Another documented ring transformation involves the potassium amide-induced conversion of 1,2,4-triazines into 1,2,4-triazoles. acs.org A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles can be achieved via the ring opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines. rsc.org
Precision Introduction of Ethenyl and Methyl Functionalities onto the 1,2,4-Triazole Core
Once the 1,2,4-triazole core is synthesized, the next crucial step is the introduction of the specific ethenyl and methyl substituents. This can be achieved either by incorporating these groups into the starting materials for the cyclization reactions or by post-synthetic modification of the pre-formed triazole ring.
For the synthesis of this compound, a plausible strategy would involve the use of a hydrazine derivative already bearing the ethenyl group, such as vinylhydrazine, in a cyclization reaction with a methyl-containing precursor. Alternatively, a pre-formed 5-methyl-1H-1,2,4-triazole could be N-alkenylated.
The introduction of a methyl group onto the 1,2,4-triazole ring is a well-documented process. researchgate.netdtic.mil Alkylation of 1H-1,2,4-triazole typically occurs at the N1 position. A practical procedure involves the conversion of (1H)-1,2,4-triazole to its sodium salt using sodium methoxide, followed by reaction with iodomethane. researchgate.netdtic.mil This method provides a scalable approach to obtain 1-methyl-1,2,4-triazole. researchgate.netdtic.mil The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in the alkylation of 1,2,4-triazole also offers a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net
The introduction of an ethenyl (vinyl) group at the N1 position is less straightforward than methylation and often involves specialized reagents or multi-step sequences. One potential route could be the reaction of the triazole anion with a vinylating agent such as a vinyl halide, though this can be challenging. A more reliable method may involve the use of a protected β-hydroxyethylating agent, followed by dehydration to form the ethenyl group.
| Precursor | Reagent | Product | Reference |
| (1H)-1,2,4-triazole | Sodium methoxide, iodomethane | 1-methyl-1,2,4-triazole | researchgate.netdtic.mil |
| 1,2,4-triazole | 4-nitrobenzyl halides, DBU | 1-substituted-1,2,4-triazoles | researchgate.net |
Regioselective Vinylic Functionalization at the N1 Position
Attaching a vinyl group specifically at the N1 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target compound and its analogues. Several modern techniques have been developed to control this regioselectivity, avoiding the formation of other isomers. These methods often provide alternatives to classical approaches, which may require harsh conditions or toxic catalysts.
Base-mediated hydroamination of alkynes has emerged as a powerful, atom-economical strategy for the formation of a C-N bond, yielding N-vinyl azoles. This approach avoids the use of expensive or toxic metal catalysts and represents a more sustainable pathway. The reaction involves the direct addition of an N-H bond of the azole across the triple bond of an alkyne.
The use of a superbasic medium is crucial, as the base is thought to activate the alkyne triple bond, facilitating the nucleophilic attack by the triazole. This method allows for regio-, stereo-, and chemoselective synthesis of a wide array of functionalized vinyl enamines. The stereoselectivity can often be controlled by reaction time, leading to either the kinetically stable Z-isomer or the thermodynamically stable E-isomer. This technique is superior to older methods like aminomercuration/demercuration, which require stoichiometric use of toxic reagents.
Table 1: Key Features of Base-Mediated Hydroamination
| Feature | Description | Source |
|---|---|---|
| Catalysis | Transition-metal-free; mediated by strong bases (e.g., hydroxides, phosphates). | |
| Mechanism | Nucleophilic addition of N-heterocycles onto alkynes, facilitated by base activation. | |
| Selectivity | Can achieve high regio- and stereoselectivity (Z or E isomers). |
| Advantages | Atom-economical, avoids toxic metal catalysts, prevents byproduct formation. | |
A novel, transition-metal-free protocol for the N-vinylation of azoles utilizes vinyl selenones as vinylating agents. This reaction proceeds through an addition/elimination cascade process under mild conditions, typically in the presence of a base like potassium hydroxide.
The vinyl selenone contains an electron-withdrawing group that activates the double bond for a conjugate nucleophilic attack by the azole. The phenylselenonyl moiety acts as an excellent leaving group due to the weak C-Se bond, facilitating the subsequent elimination step to form the N-vinyl azole. This methodology is tolerant of a wide range of substrates, including various mono-, bi-, and tri-cyclic azoles, as well as aromatic and aliphatic vinyl selenones, affording the terminal N-vinyl products in moderate to high yields.
An innovative three-component reaction provides a pathway to terminal N-vinylazoles from aromatic aldehydes, dimethyl sulfoxide (B87167) (DMSO), and azoles. In this strategy, DMSO plays a dual role, acting not only as a solvent but also as a "terminal carbon synthon" for the construction of the vinyl group's C=C bond.
The transformation involves the cleavage of a C-S bond in DMSO to provide a methylene (B1212753) intermediate. This intermediate then participates in the subsequent reaction cascade with the aromatic aldehyde and the azole to form the final N-vinyl product. The protocol demonstrates high functional group tolerance for both the aldehyde and azole components, with reported yields ranging from 52–91%.
Strategic Methylation at the C5 Position
The synthesis of the 5-methyl-1H-1,2,4-triazole core is a prerequisite for the final N-vinylation step. Classical methods for forming the 1,2,4-triazole ring include the Pellizzari and Einhorn-Brunner reactions. The Pellizzari reaction involves the condensation of an amide and a hydrazide, while the Einhorn–Brunner reaction utilizes an imide and a hydrazine.
More contemporary and highly regioselective one-pot processes have been developed for creating 1,3,5-trisubstituted 1,2,4-triazoles. One such method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. To achieve the desired 5-methyl substitution, acetic acid (or a derivative) would be used as the carboxylic acid component. The reaction proceeds by forming an acylamidine intermediate, which then undergoes cyclization with a hydrazine. This approach offers excellent control over substituent placement and is compatible with a broad range of functional groups.
Table 2: Comparison of Triazole Synthesis Methods for C5-Substitution
| Method | Reactants | Key Features | Source |
|---|---|---|---|
| Pellizzari Reaction | Amide + Hydrazide | Classical method, requires high temperatures, can have low yields. | |
| Einhorn-Brunner Reaction | Imide + Hydrazine | Classical method, forms an isomeric mixture. |
| Modern One-Pot Method | Carboxylic Acid + Amidine + Hydrazine | Highly regioselective, rapid, high functional group tolerance. | |
Advanced Coupling and Annulation Reactions for Substituted Triazoles
The construction of the substituted 1,2,4-triazole scaffold can be achieved through various advanced coupling and annulation reactions, which offer high efficiency and regioselectivity. A prominent strategy is the [3+2] cycloaddition of isocyanides with diazonium salts. The regiochemical outcome of this reaction can be controlled by the choice of catalyst.
Palladium-catalyzed annulation of aryltriazoles with internal alkynes via C-H bond activation is another powerful technique for constructing fused polycyclic systems containing a triazole ring. Furthermore, copper-catalyzed three-component reactions of alkynes, azides, and diazo compounds allow for the synthesis of fully substituted triazoles under mild conditions with broad substrate scope. These methods provide robust and versatile routes to complex triazole derivatives.
Catalytic Systems in the Synthesis of Vinyl-1,2,4-Triazoles
The choice of catalyst is pivotal in the synthesis of vinyl-1,2,4-triazoles and their precursors, influencing yield, regioselectivity, and reaction conditions.
For the formation of the triazole ring itself, catalyst-controlled regioselective [3+2] cycloaddition reactions are notable. For instance, the reaction of isocyanides with diazonium salts can yield 1,5-disubstituted 1,2,4-triazoles under Cu(II) catalysis, while Ag(I) catalysis selectively produces the 1,3-disubstituted isomers. Copper complexes are also frequently used in other coupling and cycloaddition reactions to build the triazole core.
For the vinylation step, several catalytic systems are employed. While traditional methods like the Reppe synthesis relied on metal catalysts under high pressure, modern approaches often seek milder and more selective conditions. The hydroamination of alkynes can be achieved using expensive metal catalysts, but base-mediated, transition-metal-free systems have gained prominence as a greener alternative. Similarly, the vinylation using vinyl selenones proceeds efficiently without any transition metal catalyst, relying only on a simple base like potassium hydroxide. The development of these catalytic and non-catalytic systems has significantly advanced the accessible, efficient, and selective synthesis of N-vinyl azoles.
Transition Metal-Mediated Synthetic Pathways
Transition metal catalysis offers powerful and versatile tools for the formation of carbon-nitrogen bonds, which is central to the synthesis of N-vinylated triazoles. Copper-based catalysts are particularly prominent in this area, facilitating the coupling of the triazole nitrogen with a vinyl source. These methods are valued for their high efficiency and broad functional group tolerance. organic-chemistry.org
A primary strategy involves the direct N-vinylation of a pre-formed 5-methyl-1H-1,2,4-triazole ring with a vinylating agent. While classic methods sometimes employed toxic catalysts like mercury acetate, contemporary research focuses on more benign and efficient copper and palladium systems. nih.gov Copper(I)-catalyzed reactions, often referred to as Ullmann-type couplings, can effectively couple the N-H bond of the triazole with vinyl halides or vinylboronic acids. The reaction typically requires a copper(I) salt (e.g., CuI), a ligand (such as a phenanthroline or diamine derivative), and a base to facilitate the deprotonation of the triazole.
Another powerful approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, while primarily used for 1,2,3-triazoles, has inspired methodologies for constructing other azole systems. rsc.orgnih.gov For 1,2,4-triazoles, catalyst-controlled regioselective syntheses have been developed. For instance, the use of a Cu(II) catalyst can selectively yield 1,5-disubstituted 1,2,4-triazoles from specific precursors, while Ag(I) catalysis can favor the 1,3-disubstituted isomers. organic-chemistry.org These catalyst systems provide a modular and controlled route to variously substituted 1,2,4-triazole cores, which can then be functionalized with a vinyl group. organic-chemistry.org
| Catalyst System | Substrates | Typical Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Cu(II) / Ag(I) | Isocyanides and Diazonium Salts | Mild conditions, varied solvents | Catalyst-controlled regioselectivity for 1,5- vs. 1,3-disubstitution | organic-chemistry.org |
| CuBr2 | Arylidenearylthiosemicarbazides | DMSO, 80°C, prolonged reaction time for desulfurization | Oxidative cyclization and desulfurization in one pot | organic-chemistry.org |
| Copper(I) | Azoles and Vinyl Halides | Ligand (e.g., phenanthroline), Base (e.g., K2CO3), Solvent (e.g., DMF) | Direct N-vinylation with good functional group tolerance | isres.org |
Organocatalytic and Metal-Free Protocols
In response to the demand for more sustainable and cost-effective synthetic routes, organocatalytic and metal-free protocols have emerged as powerful alternatives. These methods avoid the use of expensive and potentially toxic transition metals, aligning with the principles of green chemistry. isres.orgrsc.org
A leading metal-free strategy for the synthesis of this compound is the direct hydroamination of an alkyne (such as acetylene) with 5-methyl-1H-1,2,4-triazole. This reaction is typically promoted by a simple inorganic base in a polar aprotic solvent. nih.govrsc.org The base, such as cesium carbonate (Cs₂CO₃), deprotonates the triazole, generating a nucleophilic triazolide anion that subsequently attacks the alkyne in an anti-Markovnikov fashion, leading to the desired N-vinyl product. nih.govrsc.org This approach is noted for its high stereoselectivity, excellent functional group tolerance, and operational simplicity. nih.govresearchgate.net
Other metal-free approaches focus on the construction of the triazole ring itself from acyclic precursors. For example, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source provides a route to certain substituted 1,2,4-triazoles. isres.org Additionally, three-component condensation reactions of isothiocyanates, amidines, and hydrazines can form fully substituted 1H-1,2,4-triazol-3-amines without the need for any external catalyst or oxidant. isres.org Such methods, which build the core ring structure, could be adapted to incorporate a vinyl substituent through the appropriate choice of starting materials.
| Protocol | Reagents/Catalyst | Substrates | Typical Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Base-Mediated Hydroamination | Inorganic Base (e.g., Cs₂CO₃) | 1,2,4-Triazoles and Alkynes | DMSO, 120-140°C | Cost-efficient, green, stereoselective, avoids metals | nih.govrsc.orgrsc.org |
| Oxidative Cyclization | Iodine (I₂) | Trifluoroacetimidohydrazides | DMF (serves as C1 source) | Metal-free ring construction, wide substrate scope | isres.org |
| Three-Component Condensation | None (Catalyst-free) | Isothiocyanates, Amidines, Hydrazines | One-pot, mild conditions | High atom economy, environmentally friendly | isres.org |
Methodological Advancements for Scalable Production and Enhanced Purity
Bridging the gap between laboratory-scale synthesis and industrial production requires methodologies that are not only efficient but also scalable, safe, and cost-effective, while ensuring high product purity. Recent advancements have addressed these challenges by refining existing protocols and introducing novel techniques.
For achieving enhanced purity, solid-phase organic synthesis (SPOS) has been recognized as a valuable tool. arkat-usa.org In this approach, the triazole precursor is attached to an insoluble polymer support. Chemical transformations, including acylation and cyclocondensation, are then performed. arkat-usa.org A key advantage of SPOS is that excess reagents and by-products can be easily removed by simple filtration and washing of the polymer resin. This circumvents the need for complex purification techniques like chromatography. The final vinyl-substituted 1,2,4-triazole is cleaved from the support in the last step, often yielding a product of very high purity. This method is particularly well-suited for creating libraries of compounds and ensures a cleaner product profile. arkat-usa.org
Reactivity Profiling of the Ethenyl Moiety in this compound
The chemical behavior of this compound is largely dictated by the ethenyl (vinyl) group attached to the nitrogen atom of the triazole ring. This vinyl moiety serves as a reactive handle for a variety of chemical transformations, most notably polymerization and addition reactions. The electron-withdrawing nature of the 1,2,4-triazole ring influences the electron density of the vinyl group's double bond, affecting its reactivity in these processes.
The vinyl group of N-vinyl-1,2,4-triazoles enables them to function as monomers in the synthesis of polymers with heterocyclic side chains. These polymers are of interest due to their unique properties, including thermal stability, hydrophilicity, and coordinating capabilities.
N-vinyl-1,2,4-triazoles can undergo radical polymerization to form homopolymers. For instance, the unsubstituted analog, 1-vinyl-1,2,4-triazole (VT), has been polymerized using radiation-induced methods to create poly(1-vinyl-1,2,4-triazole) (PVT). mdpi.com This polymer has demonstrated high thermal and chemical stability and is effective as a stabilizer for gold nanoparticles. mdpi.com
The reactivity of the vinyl group is sensitive to substituents on the triazole ring. A study on the radical polymerization of 1-vinyl-3-amino-1,2,4-triazole revealed that the presence of an amino group on the heterocycle reduces the polymerization activity of the monomer when compared to the unsubstituted 1-vinyl-1,2,4-triazole. researchgate.net However, the inclusion of the amino group was found to enhance the hydrophilic properties of the resulting polymer. researchgate.net It is expected that the 5-methyl group in this compound would similarly influence polymerization kinetics, likely through electronic and steric effects.
To tailor the properties of the final materials, 1-vinyl-1,2,4-triazole (VTAz) is frequently copolymerized with other vinyl monomers. Detailed studies have been conducted to understand its behavior in free-radical copolymerization.
In a study with acrylic acid (AA), VTAz was copolymerized in dimethylformamide using α,α′-azobisisobutyronitrile (AIBN) as an initiator. semanticscholar.org The monomer reactivity ratios were determined to understand the incorporation of each monomer into the polymer chain. semanticscholar.org The results indicated a tendency for random distribution of the monomer units, with acrylic acid being more readily incorporated into the growing polymer chain than VTAz. semanticscholar.org The thermal stability and glass transition temperatures of the copolymers were found to increase with higher triazole content, attributed to complex formation between the acidic and triazole units. semanticscholar.org
Another investigation focused on the radical copolymerization of VTAz with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI). researchgate.net The study concluded that VTAz exhibits higher reactivity compared to VTHI in this system. researchgate.net The resulting copolymers were thermally stable and soluble in common organic solvents. researchgate.net
| Comonomer (M2) | r1 (VTAz) | r2 (Comonomer) | Method | Inference |
|---|---|---|---|---|
| Acrylic Acid (AA) | 0.418 | 1.559 | Kelen–Tudos | Random copolymer with higher incorporation of AA. semanticscholar.org |
| 1-Vinyl-4,5,6,7-tetrahydroindole (VTHI) | 1.28 | 0.31 | Kelen–Tudos | VTAz is more reactive than VTHI. researchgate.net |
The term "click chemistry" in polymer science most often refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. rsc.orgugent.benih.gov This method is a cornerstone for creating complex polymer architectures and functional materials. nih.govmdpi.com
There are two primary ways this approach is used to generate triazole-containing polymers:
Step-growth polymerization: Di-azide and di-alkyne monomers are reacted together in a CuAAC reaction to form a polymer backbone where the triazole ring is an integral part of the main chain. rsc.org
Side-chain functionalization: A pre-existing polymer with either azide (B81097) or alkyne pendant groups is modified by reacting it with small molecules containing the complementary functionality.
While CuAAC is a powerful tool for synthesizing polymers containing the 1,2,3-triazole isomer, it is not the direct method for polymerizing vinylic monomers like this compound. Instead, click chemistry is often employed to synthesize the vinyl-triazole monomers themselves. For example, a variety of functionalized 4-vinyl-1,2,3-triazole monomers have been prepared via CuAAC, which are then polymerized through standard radical polymerization techniques. acs.org This modular approach allows for the creation of a diverse family of functional polymers where the stable, polar triazole ring is a pendant group. mdpi.com
The double bond of the ethenyl group in N-vinyl azoles is susceptible to hydrofunctionalization, which involves the addition of an H-Y molecule across the π-bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is dependent on the reaction mechanism.
An efficient and regioselective method for the intermolecular hydrofunctionalization of N-vinyl azoles has been developed using hexafluoroisopropanol (HFIP) as a promoter. acs.org This protocol facilitates the Markovnikov-selective addition of various nucleophiles, including thiophenols, alcohols, and other N-H azoles, to form diverse C-S, C-O, and C-N bonds, respectively. acs.org The proposed mechanism involves the protonation of the vinyl group by HFIP to form a stabilized iminium carbocation intermediate, which is then attacked by the nucleophile. acs.org
In contrast, radical additions often yield the anti-Markovnikov product. For example, the radical-initiated addition of thiols to the analogous N-vinylpyrazoles results in the formation of β-addition products, where the sulfur atom adds to the terminal carbon of the vinyl group. nih.gov Similarly, the addition of hydrogen halides to N-vinylpyrazoles has been shown to proceed according to Markovnikov's rule, with the halide adding to the α-carbon. nih.gov
| Reaction | Reagent Type | Mechanism | Regioselectivity |
|---|---|---|---|
| Hydrothiolation | Thiophenols | Ionic (HFIP-promoted) | Markovnikov. acs.org |
| Hydrothiolation | Thiols | Radical (AIBN-initiated) | Anti-Markovnikov. nih.gov |
| Hydroalkoxylation | Alcohols | Ionic (HFIP-promoted) | Markovnikov. acs.org |
| Hydroamination | N-H Azoles | Ionic (HFIP-promoted) | Markovnikov. acs.org |
| Hydrohalogenation | Hydrogen Halides (HCl, HBr) | Ionic | Markovnikov. nih.gov |
Beyond polymerization and simple hydrofunctionalization, the ethenyl group can participate in a range of other addition and cycloaddition reactions. As a π-system, it can function as either a 2π component (dienophile or dipolarophile) or, in concert with the azole ring, as a 4π component (diene).
[4+2] Cycloadditions (Diels-Alder Reactions): While the isolated vinyl group typically acts as a dienophile, N-vinyl heterocycles such as 2- and 3-vinylindoles can function as dienes in [4+2] cycloaddition reactions. unimi.itbohrium.com The reaction involves the vinyl group and the C2-C3 bond of the indole (B1671886) ring. By analogy, it is plausible that this compound could undergo similar transformations with potent dienophiles, leading to the formation of fused heterocyclic systems, although this reactivity is less common for azoles compared to indoles.
[3+2] Cycloadditions: The vinyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. mdpi.com For example, photolysis of vinyldiazo compounds can generate reactive cyclopropene (B1174273) intermediates, which then undergo [3+2] cycloaddition with various dipolar species like nitrones and nitrile oxides. nih.gov The ethenyl group of this compound is expected to react readily with 1,3-dipoles such as azides, nitrile oxides, and nitrones to yield more complex heterocyclic structures.
Polymerization Dynamics of the Vinyl Group
Reactivity of the 1,2,4-Triazole Heterocycle
The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its reactivity is governed by the distribution of electron density and the presence of multiple nitrogen atoms, which can act as sites for both electrophilic and nucleophilic attack.
The 1,2,4-triazole ring exhibits a distinct reactivity pattern towards electrophiles and nucleophiles. Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions occur exclusively at these positions. chemicalbook.comnih.gov For an N-unsubstituted 1,2,4-triazole, protonation and alkylation typically occur at the N4 position. chemicalbook.com However, in this compound, the N1 position is already substituted, which directs further electrophilic attack to the other available nitrogen atoms, primarily N4.
Conversely, the carbon atoms of the triazole ring (C3 and C5) are electron-deficient (π-deficient) because they are bonded to two electronegative nitrogen atoms. chemicalbook.comnih.gov This makes them susceptible to nucleophilic substitution, particularly under mild conditions. nih.gov The presence of the methyl group at the C5 position in this compound would slightly increase the electron density at this carbon through an inductive effect, potentially making the C3 position the more favorable site for nucleophilic attack compared to a C5-unsubstituted analogue.
Table 1: General Reactivity of the 1,2,4-Triazole Ring
| Reaction Type | Position of Attack | Influencing Factors |
|---|---|---|
| Electrophilic Substitution | Nitrogen atoms (N1, N2, N4) | High electron density on nitrogen atoms. nih.gov |
The parent 1,2,4-triazole is an aromatic compound, possessing a stable 6π electron system delocalized across the five-membered ring. chemicalbook.comresearchgate.net This aromaticity is the primary reason for the stability of the triazole nucleus. researchgate.netijsr.net The parent compound can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. nih.govijsr.net Of these, the 1H tautomer is generally considered to be more stable. ijsr.net
Ligand Properties and Coordination Chemistry of this compound
1,2,4-triazole and its derivatives are highly versatile ligands in coordination chemistry. isres.org They can coordinate to metal ions to form a wide variety of structures, from discrete polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. tennessee.edumdpi.com
The nitrogen atoms of the 1,2,4-triazole ring act as donor sites for coordination with transition metal ions. A particularly common and well-studied coordination mode involves the N1 and N2 atoms of the triazole ring bridging two metal centers. mdpi.com This N1-N2 bridge provides a short, conjugated pathway that can facilitate magnetic superexchange between paramagnetic metal ions. mdpi.com Triazole-based ligands have been used to synthesize a vast number of transition metal complexes with interesting magnetic and structural properties. ekb.egejtas.comnih.govnih.govjst.go.jp
For this compound, the coordination behavior is significantly influenced by its substitution pattern. Since the N1 position is blocked by the ethenyl group, the common N1-N2 bridging mode is not possible. Instead, coordination is expected to occur through the N2 and/or N4 atoms.
Steric Influence : The methyl group at C5 and the ethenyl group at N1 introduce steric bulk around the N2 and N1 positions, respectively. This steric hindrance can affect the geometry of the resulting metal complexes and may favor the formation of complexes with lower coordination numbers or specific spatial arrangements of ligands.
Electronic Influence : The ethenyl group is a π-system that can engage in conjugation with the triazole ring, potentially altering the electron density on the donor nitrogen atoms and thus influencing the strength of the metal-ligand bond. The methyl group, being electron-donating, slightly increases the basicity of the nearby nitrogen atoms, which could enhance their coordinating ability.
The interplay of these steric and electronic factors dictates the specific coordination modes and the resulting structures of the metal complexes formed. The versatility of substituted triazoles allows for the fine-tuning of the structural and physical properties of coordination compounds. mdpi.com
Detailed Mechanistic Investigations through Kinetic and Spectroscopic Analyses
Understanding the reaction mechanisms of this compound requires detailed kinetic and spectroscopic studies. While specific studies on this exact molecule are not widely available, the general methodologies used for related triazole derivatives can be described.
Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration, temperature), are crucial for elucidating reaction pathways. For instance, in substitution reactions, kinetic data can help determine the rate-limiting step and whether the mechanism is associative or dissociative.
Spectroscopic techniques are indispensable for identifying reactants, products, and any transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to track the disappearance of starting materials and the appearance of products, providing structural information at each stage of the reaction.
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques can identify functional groups and monitor changes in bonding during a reaction. nih.gov They are particularly useful for studying the tautomeric forms and coordination modes of triazole ligands. ijsr.net
UV-Visible (UV-Vis) Spectroscopy : Changes in the electronic structure, such as those occurring during complex formation or reactions involving conjugated systems, can be monitored by UV-Vis spectroscopy. researchgate.net
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [Triazole] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
This hypothetical data suggests a reaction that is first-order with respect to the triazole and zero-order with respect to Reactant B.
Through the combined application of these analytical methods, a comprehensive picture of the reaction mechanisms, including the identification of intermediates and transition states, can be developed for this compound.
Advanced Applications and Functional Material Development Based on 1 Ethenyl 5 Methyl 1h 1,2,4 Triazole
Integration into Functional Polymeric Materials
Components for Organic Photovoltaic Cells
The electron-deficient nature of the 1,2,4-triazole (B32235) ring makes it an excellent component for materials used in organic photovoltaic (OPV) cells. researchgate.net Polymers and small molecules incorporating 1,2,4-triazole derivatives have been investigated for their potential to enhance the performance of these devices. The triazole moiety can contribute to desirable electronic properties, such as improved electron transport and hole-blocking capabilities. researchgate.net
Conjugated polymers that integrate triazole units into their backbone have been synthesized and evaluated in bulk heterojunction solar cells. These materials can exhibit high open-circuit voltages (Voc), a critical parameter for achieving high power conversion efficiencies (PCE). For instance, a polymer named PyCNTAZ, which incorporates a triazole-based acceptor, has demonstrated a high Voc of approximately 1 V and a notable PCE of 8.4% with a thick active layer of around 300 nm. acs.org
Furthermore, 1,2,4-triazole derivatives have been effectively utilized as hole-transporting materials (HTMs) in perovskite solar cells, which share many principles with OPVs. Donor-acceptor type molecules with a 4-phenyl-1,2,4-triazole core have been synthesized, exhibiting efficient intramolecular charge transfer. When used as HTMs, these materials have led to high PCEs, with one derivative, TAZ-[MeOTPATh]2, achieving an efficiency of 14.4%, comparable to the widely used spiro-OMeTAD. nih.govresearchgate.net
The following table summarizes the performance of organic photovoltaic cells incorporating 1,2,4-triazole derivatives.
| Polymer/Molecule | Device Architecture | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) |
| PyCNTAZ | Bulk Heterojunction | ~1 V | 8.4% |
| TAZ-[MeOTPA]2 | Perovskite Solar Cell | - | 10.9% |
| TAZ-[MeOTPATh]2 | Perovskite Solar Cell | - | 14.4% |
Materials for Proton Exchange Membrane Fuel Cells (PEMFCs)
The nitrogen-rich structure of the 1,2,4-triazole ring allows it to participate in proton transport, making it a valuable component for proton exchange membranes (PEMs) in fuel cells, particularly for high-temperature applications (HT-PEMFCs) operating above 100 °C. In these conditions, traditional water-based proton transport mechanisms are not viable. 1-Ethenyl-5-methyl-1H-1,2,4-triazole can be polymerized to form poly(1-vinyl-1,2,4-triazole) (PVT), which serves as a polymeric matrix for proton-conducting materials.
These triazole-containing polymers can be doped with acids, such as phosphoric acid, to create anhydrous proton-conducting membranes. The triazole units act as proton solvents, facilitating proton hopping and thereby enhancing the proton conductivity of the membrane at elevated temperatures. The incorporation of 1H-1,2,4-triazole into polymer membranes has been shown to improve their characteristics and increase proton conductivity at temperatures above 100 °C.
Copolymers of 1-vinyl-1,2,4-triazole (B1205247) have been extensively studied for this purpose. For example, composite membranes based on copolymers of 1-vinyl-1,2,4-triazole with methyl methacrylate (B99206) and fluoroalkyl methacrylates exhibit thermal stability up to 350 °C. The proton conductivity of these membranes can be significantly enhanced by doping with acids.
The table below presents the proton conductivity of various 1,2,4-triazole-based polymer membranes under anhydrous conditions.
| Polymer Membrane Composition | Temperature (°C) | Proton Conductivity (S/cm) |
| Poly(1-vinyl-1,2,4-triazole) with sulfonated polysulfone and H3PO4 | 150 | 3.63 x 10⁻⁴ |
| Copolymers of 1-vinyl-1,2,4-triazole with acidic monomers | 150 | up to 1.5 x 10⁻⁵ |
Catalytic Roles of this compound-Derived Ligands and Catalysts
The 1,2,4-triazole scaffold is a versatile platform for the design of ligands for transition metal catalysis. The ethenyl group at the 1-position of this compound allows for its incorporation into polymeric structures or for further functionalization, while the nitrogen atoms of the triazole ring can coordinate to metal centers.
Design and Synthesis of N-Heterocyclic Carbene (NHC) Precursors from 1,2,4-Triazoles
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. The precursors to these carbenes are typically azolium salts. 1,2,4-Triazolium salts, derived from 1,2,4-triazoles, are stable precursors for the generation of 1,2,4-triazol-5-ylidenes, a type of NHC.
The synthesis of these 1,2,4-triazolium salt precursors can be achieved through various methods. A common approach involves the N-alkylation or N-arylation of a substituted 1,2,4-triazole. For a precursor derived from this compound, a subsequent quaternization of one of the other nitrogen atoms in the ring would be necessary. For instance, treatment with an alkyl halide or a similar electrophile would lead to the formation of the corresponding 1,2,4-triazolium salt.
General synthetic routes to 1,2,4-triazolium salts often involve the cyclization of appropriate precursors. For example, the reaction of hydrazides with secondary amides, followed by microwave-induced cyclodehydration, can yield 3,4,5-trisubstituted 1,2,4-triazoles, which can then be quaternized to form the desired NHC precursors. Another method involves the copper-catalyzed N-arylation of fused triazoles using diaryliodonium salts. These methods provide access to a wide range of triazolium salts with diverse substitution patterns, allowing for the fine-tuning of the electronic and steric properties of the resulting NHC ligands.
Transition Metal Catalysis for Specific Organic Transformations
Ligands derived from 1,2,4-triazoles, including the corresponding NHCs, can be used to prepare transition metal complexes that are active catalysts for a variety of organic transformations.
The selective oxidation of hydrocarbons is a fundamentally important yet challenging transformation in chemistry. Copper complexes featuring 1,2,4-triazole-based ligands have demonstrated catalytic activity in such reactions.
In a notable study, two copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole as a ligand were synthesized and investigated for their catalytic properties. nih.govrsc.orgscispace.com These complexes were found to be effective catalysts for the microwave-assisted peroxidative oxidation of cyclohexane (B81311), a model saturated hydrocarbon. The reaction, using aqueous hydrogen peroxide as the oxidant, selectively produced a mixture of cyclohexanol (B46403) and cyclohexanone, commonly known as KA oil, which is a key industrial intermediate.
The catalytic performance for the oxidation of cyclohexane is summarized in the table below.
| Catalyst | Conversion (%) | Selectivity for KA oil (%) | Turnover Frequency (TOF) (h⁻¹) |
| [Cu₂(L)₂(OAc)₂(H₂O)₂] | 24 | >99 | 48 |
| [CuL₂] | 20 | >99 | 40 |
| (L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole) |
These findings highlight the potential of copper complexes with substituted 1,2,4-triazole ligands in the development of efficient catalysts for hydrocarbon oxidation.
Aziridines are valuable nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis. The catalytic aziridination of olefins is a direct method for their preparation. Copper complexes with nitrogen-based ligands have been shown to be effective catalysts for this transformation.
While direct studies on ligands derived from this compound for aziridination are not prevalent, research on closely related triazole-based ligands provides significant insights. For instance, copper(I) complexes bearing a tris(triazolyl)methane ligand, specifically 4,4′,4″-(methoxymethanetriyl)tris(1-benzyl-1H-1,2,3-triazole) (TTM), have been successfully employed in the aziridination of various olefins using PhI=NTs as the nitrene source. nih.gov
The catalytic activity of these copper-triazole complexes is demonstrated in the aziridination of a range of olefins, as shown in the following table.
| Olefin | Catalyst | Yield of Aziridine (%) |
| Styrene | [(TTM)Cu(NCMe)]PF₆ | Quantitative |
| 1-Hexene | [(TTM)Cu(NCMe)]PF₆ | 91 |
| Cyclohexene | [(TTM)Cu(NCMe)]PF₆ | 96 |
| Ethyl acrylate | [(TTM)Cu(NCMe)]PF₆ | 85 |
| Ethyl cinnamate | [(TTM)Cu(NCMe)]PF₆ | 90 |
These results underscore the potential of transition metal complexes with triazole-based ligands to catalyze important organic transformations like aziridination. The modular nature of the 1,2,4-triazole scaffold allows for the synthesis of a wide array of ligands, which can be tailored to optimize catalytic activity and selectivity for specific applications.
Applications in Oxygen Reduction Reactions (ORR)
The Oxygen Reduction Reaction (ORR) is a critical process, particularly at the cathode in energy-converting devices like fuel cells. nih.gov Platinum-based catalysts are highly effective for ORR but their high cost and scarcity limit the widespread commercialization of fuel cell technology. nih.govtennessee.edu This has driven research into more accessible and cost-effective alternatives, with metal-organic complexes emerging as a promising option. nih.gov
Derivatives of 1,2,4-triazole have been explored as ligands in these complexes to create catalysts for ORR. For instance, a copper complex of 3,5-diamino-1,2,4-triazole supported on carbon black has demonstrated very high activity for oxygen reduction. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the ORR mechanism on such complexes. nih.govresearchgate.net These investigations analyze both associative and dissociative mechanisms, with key steps being oxygen adsorption and the cleavage of the oxygen bond. researchgate.net For the Cu(II) complex of 3,5-diamino-1,2,4-triazole, the energy barrier for breaking the O–O bond in the dissociative mechanism was calculated to be 0.7 eV. nih.govresearchgate.net
Further research has focused on improving catalyst stability by covalently binding 3,5-diamino-1,2,4-triazole to a carbon surface and using metal chelates like Copper (II) and Cobalt (III) to create catalytically active M-N centers. tennessee.edu In one study, triazolo-hemiphthalocyanines were synthesized on a carbon surface, which, after complexing with metal chelates and pyrolysis, exhibited an onset potential of 0.84 V for ORR, a value very close to that of commercial Pt/C electrodes (0.9 V). tennessee.edu However, it is also noted that 1,2,4-triazole, when used as an additive in proton-exchange membranes (PEM), can migrate and contaminate the catalyst layer, which may negatively impact the ORR process. nih.gov
Agro-chemical Research and Development Utilizing 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a significant structural component in a wide array of biologically active compounds used in agriculture. Its derivatives are well-established as potent fungicides, insecticides, and herbicides. arkema.com The stability of the triazole ring to metabolic degradation, coupled with its ability to act as a hydrogen bond donor or acceptor, allows it to interact effectively with biological receptors, leading to target specificity and a broad spectrum of activity. researchgate.net This has made the 1,2,4-triazole scaffold a cornerstone in the development of modern plant protection products. researchgate.net
Structure-Activity Relationship (SAR) Studies for Agrochemical Target Identification
Structure-Activity Relationship (SAR) studies are crucial for the rational design of new and more effective agrochemicals. By systematically modifying the chemical structure of 1,2,4-triazole derivatives and evaluating their biological activity, researchers can identify the key molecular features required for potency and selectivity. nih.govmdpi.com
For fungicidal agents , SAR studies have revealed that the type and position of substituents on associated phenyl rings are critical. A strong SAR investigation found that 1,2,4-triazole derivatives with electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) at the 7-position of a fused ring system demonstrated more effective antifungal activity. nih.gov
In the development of insecticides , SAR analysis has provided valuable insights. For a series of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties, the nature of substituents at different positions influenced the insecticidal activity against pests like Nilaparvata lugens and Aphis craccivora. nih.gov Similarly, in another study on 1,2,4-triazoles with an amidine moiety, it was found that the length and size of the alkyl group on the triazole skeleton had a significant impact on insecticidal activity against Aphis gossypii. researchgate.net
The table below summarizes key SAR findings for 1,2,4-triazole derivatives in agrochemical research.
| Target Class | Structural Feature | Impact on Activity | Reference |
| Fungicides | -NO₂ and -CF₃ groups on a fused ring | Enhanced antifungal activity | nih.gov |
| Insecticides | Substituents on R¹ and R² positions | Modulated activity against Nilaparvata lugens | nih.gov |
| Insecticides | Length and size of alkyl group on triazole skeleton | Significant impact on activity against Aphis gossypii | researchgate.net |
Research on Triazole Derivatives as Fungicidal, Insecticidal, and Herbicidal Agents
Building on SAR studies, extensive research has been conducted to synthesize and evaluate specific 1,2,4-triazole derivatives for their practical application in crop protection.
Fungicidal Agents
Triazole fungicides are among the most widely used in agriculture due to their broad-spectrum activity and high selectivity. nih.gov They primarily act by inhibiting the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov This disruption of the fungal cell membrane integrity is detrimental to the pathogen's growth.
Numerous novel 1,2,4-triazole derivatives have shown excellent fungicidal properties. For example, a series of derivatives containing an oxime ether and phenoxy pyridinyl moiety displayed potent, broad-spectrum activity against several major plant pathogens. nih.gov
The following table presents the EC₅₀ (half maximal effective concentration) values for a particularly active compound from that study, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4), compared to the commercial fungicide Difenoconazole. nih.gov
| Phytopathogen | Compound 5a4 EC₅₀ (mg/L) | Difenoconazole EC₅₀ (mg/L) |
| Sclerotinia sclerotiorum | 1.59 | 0.81 |
| Phytophthora infestans | 0.46 | 1.63 |
| Rhizoctonia solani | 0.27 | 0.19 |
| Botrytis cinerea | 11.39 | 3.25 |
Other research has identified 1,2,4-triazole benzamide (B126) derivatives with up to 80% activity against Gaeumannomyces graminis var. tritici and triazoles containing amino acid fragments with high efficacy against Physalospora piricola. sioc-journal.cnnih.gov
Insecticidal Agents
The 1,2,4-triazole core has also been successfully incorporated into molecules with potent insecticidal activity. By combining the triazole scaffold with other toxophores, researchers have developed compounds effective against various insect pests.
One study synthesized a series of compounds containing trifluoroacetyl groups, with some showing high efficacy against the brown planthopper (Nilaparvata lugens) and the cowpea aphid (Aphis craccivora). nih.gov Another series of 1,2,4-triazole derivatives containing an amidine moiety showed good activity against the cotton aphid (Aphis gossypii). researchgate.net
The table below highlights the insecticidal activity of selected novel 1,2,4-triazole derivatives from these studies.
| Compound ID | Target Pest | Concentration | Mortality Rate (%) | Reference |
| 4-1 | Nilaparvata lugens | 100 mg/L | 93.5 | nih.gov |
| 4-2 | Nilaparvata lugens | 100 mg/L | 94.1 | nih.gov |
| 4-19 | Nilaparvata lugens | 100 mg/L | 95.5 | nih.gov |
| Series 5a/5b | Aphis gossypii | 500 µg/mL | Most compounds showed good activity | researchgate.net |
Herbicidal Agents
The 1,2,4-triazole structure is also present in several herbicides. One of the most well-known is 3-amino-1,2,4-triazole (Amitrole), a non-selective herbicide. Research continues to explore new triazole derivatives for weed control. A series of triazole derivatives containing a pyrazole (B372694) moiety were synthesized and evaluated for herbicidal activity against lettuce and bentgrass. researchgate.net Several of these compounds demonstrated significant inhibitory effects, as shown in the table below. researchgate.net
| Compound ID | Test Plant | Inhibitory Rate (%) |
| 6f | Lettuce | 80 |
| 6g | Lettuce | 80 |
| 6f | Bentgrass | 80 |
| 6g | Bentgrass | 80 |
This ongoing research underscores the versatility and enduring importance of the 1,2,4-triazole scaffold in the discovery and development of new agrochemical solutions.
Computational and Theoretical Investigations of 1 Ethenyl 5 Methyl 1h 1,2,4 Triazole Systems
Quantum Chemical Studies
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These studies, often employing Density Functional Theory (DFT), elucidate electronic characteristics and reactivity, guiding synthetic efforts and explaining experimental observations. researchgate.netresearchgate.net
The electronic structure of a molecule is critical to its chemical reactivity and stability. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.netirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net These calculations also allow for the determination of various reactivity descriptors, such as chemical hardness, softness, and electronegativity. researchgate.net
Furthermore, these studies provide detailed information on charge distribution through methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping. researchgate.net MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions. researchgate.net
To illustrate the typical findings from such analyses on related compounds, the table below presents calculated quantum chemical parameters for various 1,2,4-triazole (B32235) derivatives.
| Compound Name/Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Substituted 1,2,4-Triazole Derivative (V) | B3LYP/6-311G(d,p) | Not Specified | Not Specified | 4.068 | researchgate.net |
| 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | SMD/M06-2X/6–311++G(d,p) | Analysis performed, specific values not listed in abstract | researchgate.net | ||
| Substituted 1,2,4-Triazole Derivatives | B3LYP/cc-Pvdz | Calculations of EHOMO, ELUMO, and ΔE performed | researchgate.net | ||
| Imidazole Derivative (for comparison) | B3LYP/6-311G++(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
This table presents data for analogous triazole compounds to demonstrate the typical parameters investigated in quantum chemical studies, as specific data for 1-Ethenyl-5-methyl-1H-1,2,4-triazole was not available in the provided sources.
Computational chemistry is instrumental in mapping the pathways of chemical reactions, including the synthesis of 1,2,4-triazole rings. frontiersin.orgisres.org Theoretical modeling can be used to investigate the mechanisms of cyclization and functionalization reactions. frontiersin.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction.
This modeling helps to:
Confirm or refute a proposed reaction mechanism.
Identify the rate-determining step of a reaction.
Understand the role of catalysts, such as copper in "click chemistry" approaches or other metal-free catalysts. frontiersin.org
Predict the regioselectivity of a reaction, explaining why certain isomers are formed preferentially. frontiersin.org
For example, in the synthesis of substituted 1,2,4-triazoles, theoretical studies can model the intramolecular cyclization steps and subsequent functionalization, providing insights that are valuable for optimizing reaction conditions to improve yields and selectivity. isres.orgacs.org
Molecular Modeling and Simulation Approaches
Beyond the quantum level, molecular modeling and simulation techniques are used to study the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govfrontiersin.org For 1,2,4-triazole systems, particularly when studying their interaction with a biological target, MD simulations provide critical insights into the stability of the ligand-receptor complex. frontiersin.orgpensoft.netacs.org
A typical MD simulation involves placing the triazole derivative within the active site of a protein (as determined by molecular docking) and simulating its movement in a solvated, physiological environment for a set duration, often on the nanosecond scale. frontiersin.orgpensoft.net Key analyses performed during or after the simulation include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions, indicating whether the system has reached a stable equilibrium. acs.orgresearchgate.net
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. acs.orgresearchgate.net
Interaction Energy Calculation: These calculations quantify the binding energy between the ligand and the receptor, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), to provide a more refined estimate of binding affinity. pensoft.netpensoft.net
These simulations, often run using software packages like GROMACS or AMBER, can confirm the stability of binding poses predicted by docking and reveal dynamic conformational changes that are crucial for a molecule's function. frontiersin.orgpensoft.net
Molecular docking is a primary in silico tool used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. pensoft.netijpsjournal.com This technique is extensively used in drug discovery to screen libraries of compounds against a specific biological target. pensoft.netcal-tek.eu For 1,2,4-triazole derivatives, which are known to have a wide range of biological activities, docking studies are essential for understanding their mechanism of action at a molecular level. cal-tek.eunih.govrsc.org
The process involves computationally placing the triazole compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. cal-tek.euijper.org A lower binding energy indicates a more favorable interaction. ijper.org The results provide a detailed 3D model of the complex, showing specific interactions such as:
Hydrogen bonds
Hydrophobic interactions
Arene-cation or π-π stacking interactions nih.gov
These studies have been performed on various 1,2,4-triazole derivatives against a range of protein targets, including enzymes involved in cancer (e.g., VEGFR-2, KDM5A, CDKs) and microbial infections (e.g., DNA gyrase, CYP51). frontiersin.orgcal-tek.eunih.govrsc.org The insights gained help explain the structure-activity relationships (SAR) of a series of compounds and guide the design of more potent and selective inhibitors. ijcce.ac.ir
| Compound Class | Protein Target | Target PDB ID | Top Binding Score (kcal/mol) | Source |
|---|---|---|---|---|
| Triazole-like Ligand (Compound 700) | Histone Demethylase (KDM5A) | Not Specified | -11.042 | cal-tek.eu |
| Benzimidazole and Triazole Derivatives | DNA Gyrase | 6RKS | Scores surpassed reference drugs | ijpsjournal.com |
| Benzimidazole and Triazole Derivatives | Human Topoisomerase II | 1ZXM | Scores surpassed reference drugs | ijpsjournal.com |
| Substituted 1,2,4-Triazoles (Series 2) | Ferulic acid decarboxylase (A. niger) | 4ZA5 | -9.28 | ijper.org |
| Substituted 1,2,4-Triazoles (Series 1) | Tyrosyl-tRNA synthetase (S. aureus) | 1JIJ | -7.54 | ijper.org |
| Indolyl 1,2,4-Triazole Scaffolds | CDK4 / CDK6 | Not Specified | Binding modes mimic reference drug | rsc.org |
| 1,2,4-Triazole Analogues | Human VEGFR-2 | Not Specified | High binding affinities observed | nih.gov |
| 1,2,4-Triazole Analogues | Mtb InhA | Not Specified | High binding affinities observed | nih.gov |
This table summarizes docking results for various 1,2,4-triazole derivatives against different biological targets as reported in the literature. It serves as an example of how such data is presented for this class of compounds.
In Silico Screening and Predictive Modeling for Material Design
In silico screening involves the use of computational methods to search large databases or virtual libraries of compounds for molecules with desired properties. pensoft.netpensoft.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the 1,2,4-triazole scaffold, virtual screening is employed to identify derivatives that may have potential as new therapeutic agents or functional materials. nih.govresearchgate.net
The process typically begins with a library of thousands of virtual compounds based on the 1,2,4-triazole core. pensoft.netcal-tek.eu These compounds are then subjected to a hierarchical filtering process:
ADME/Tox Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to filter out compounds with poor drug-like characteristics. pensoft.net
Molecular Docking: The remaining compounds are docked into the active site of a target protein. pensoft.net
Scoring and Ranking: Compounds are ranked based on their docking scores and interaction patterns. pensoft.netnih.gov
Further Analysis: The top-ranked candidates may be subjected to more rigorous computational analysis, such as MD simulations, before being selected for chemical synthesis and experimental validation. pensoft.netacs.org
This strategy accelerates the design-synthesis-testing cycle, enabling the rapid identification of promising 1,2,4-triazole derivatives for a wide range of applications, from medicine to materials science. nih.govnih.gov
Future Research Directions and Emerging Avenues for 1 Ethenyl 5 Methyl 1h 1,2,4 Triazole
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient chemical processes. Future research will likely pivot from traditional synthetic routes towards more sustainable and atom-economical alternatives.
One promising direction is the adoption of click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high yields and tolerance of a wide range of functional groups under benign reaction conditions. researchgate.netnih.gov The development of transition-metal-free synthetic routes is another critical avenue, aiming to reduce the environmental impact and cost associated with metal catalysts. nih.gov
Furthermore, the principles of green chemistry are expected to be central to the development of new synthetic protocols. This includes the use of safer solvents, minimizing synthetic steps, and employing less hazardous reagents. bg.ac.rs The exploration of microwave-assisted and ultrasound-assisted synthesis could also offer significant advantages in terms of reduced reaction times and improved yields. scispace.com
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Click Chemistry (CuAAC) | High yields, high functional group tolerance, mild reaction conditions. researchgate.netnih.gov | Development of efficient and recyclable copper catalysts. |
| Transition-Metal-Free Synthesis | Reduced cost, lower environmental toxicity, simplified purification. nih.gov | Discovery of novel base- or organo-catalyzed reaction pathways. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. scispace.com | Optimization of reaction parameters for scalability. |
| Ultrasound-Assisted Synthesis | Improved reaction rates, potential for novel reaction pathways. scispace.com | Investigation of sonochemical effects on selectivity. |
Development of Advanced Functional Materials with Tunable Properties
The presence of the ethenyl group in this compound makes it an ideal monomer for the synthesis of novel polymers and copolymers. Future research will likely focus on creating advanced functional materials with properties that can be precisely tailored for specific applications.
Homopolymers and copolymers derived from this monomer are expected to exhibit high thermal and chemical stability, a characteristic feature of poly(1-vinyl-1,2,4-triazole) (PVT). nih.govresearchgate.net The methyl group at the 5-position is anticipated to influence the polymer's physical properties, such as its glass transition temperature and solubility, offering a lever for fine-tuning material characteristics.
A significant area of exploration will be the development of hydrogels and nanocomposites . Crosslinked poly(1-vinyl-1,2,4-triazole) hydrogels have shown promise for applications in drug delivery. scilit.com The incorporation of this compound into such hydrogels could lead to materials with tailored swelling behavior and drug release profiles. Furthermore, its ability to stabilize metal nanoparticles could be harnessed to create novel nanocomposites with applications in catalysis and biomedicine. nih.gov
The development of proton-conducting membranes for fuel cells is another exciting prospect. Polymers based on 1-vinyl-1,2,4-triazole (B1205247) have demonstrated potential for creating membranes with high ionic conductivity under anhydrous conditions. researchgate.net The methyl substitution in this compound may offer advantages in terms of mechanical strength and stability of such membranes.
Table 2: Potential Properties and Applications of Polymers Derived from this compound
| Material Type | Potential Properties | Emerging Applications |
| Homopolymers | High thermal stability, chemical resistance, tunable solubility. nih.govresearchgate.net | Dielectric layers in organic electronics, coatings. bohrium.com |
| Copolymers | Tailorable mechanical and thermal properties. | Advanced composites, specialty adhesives. |
| Hydrogels | Controlled swelling, biocompatibility. scilit.com | Drug delivery systems, tissue engineering scaffolds. |
| Nanocomposites | Enhanced catalytic activity, unique optical properties. nih.gov | Catalysis, biosensors, antimicrobial materials. |
| Proton-Conducting Membranes | High ionic conductivity, good thermal stability. researchgate.net | High-temperature proton exchange membrane fuel cells. |
Synergistic Integration of Experimental and Computational Approaches for Predictive Research
The synergy between experimental synthesis and computational modeling is poised to accelerate the discovery and optimization of materials derived from this compound. Computational chemistry can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the monomer, understand the mechanism of polymerization, and calculate the electronic and structural properties of the resulting polymers. nih.gov Such computational studies can help in designing monomers with specific electronic properties for targeted applications.
Molecular docking simulations are a powerful tool for predicting the binding affinity and interaction modes of triazole derivatives with biological targets. acs.org This approach can be instrumental in identifying potential pharmaceutical applications for compounds derived from this compound, for instance, as enzyme inhibitors.
The integration of these computational methods with experimental validation will enable a more rational and efficient design of new materials and molecules. This predictive approach can significantly reduce the time and resources required for the development of novel technologies based on this versatile chemical compound.
Emerging Opportunities in Interdisciplinary Chemical Research and Technological Innovation
The unique combination of a polymerizable vinyl group and a functional triazole ring in this compound opens up a vast landscape of interdisciplinary research and technological innovation. The versatility of the triazole moiety, known for its wide range of biological activities and applications in materials science, provides a platform for cross-pollination of ideas and technologies. nih.govresearchgate.net
In the realm of medicinal chemistry , derivatives of this compound could be explored as potential antimicrobial, antifungal, or anticancer agents. nih.govrsc.org The ability to incorporate this monomer into polymers also opens doors for the development of novel drug delivery systems and biocompatible materials.
In materials science , polymers and copolymers of this compound could find applications in advanced coatings, membranes for separation processes, and as components in organic electronic devices. bohrium.com The ability to functionalize the triazole ring post-polymerization offers a pathway to materials with dynamic and responsive properties.
The intersection of chemistry, biology, and materials science will be crucial in unlocking the full potential of this compound. Collaborative, interdisciplinary research efforts will be key to translating the fundamental chemical properties of this compound into tangible technological innovations that can address challenges in healthcare, energy, and environmental science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethenyl-5-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves cyclocondensation of hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. For example, triazole derivatives are often synthesized via refluxing precursors in ethanol or acetic acid with catalysts like triethylamine. Reaction optimization includes adjusting temperature (e.g., 80°C for 5 hours), solvent polarity (methylene chloride/methanol mixtures), and stoichiometry to improve yields (e.g., 72% yield achieved in a reported synthesis) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves silica gel chromatography and recrystallization from solvents like ethanol or pentane/methanol mixtures .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths and angles (e.g., mean C–C bond length: 0.004 Å, R factor: 0.042). Spectroscopic methods include:
- NMR : To confirm substituent positions (e.g., methyl and ethenyl groups).
- Mass Spectrometry : For molecular weight validation (e.g., NIST data for related triazoles) .
Q. What are the basic pharmacological properties of this compound derivatives?
- Methodological Answer : Screen for anti-inflammatory, antibacterial, or antiviral activity using in vitro assays (e.g., COX-2 inhibition for inflammation). For example, triazole derivatives have shown IC₅₀ values in the micromolar range against bacterial strains like S. aureus .
- Key Findings : Substituents like methyl or ethenyl groups enhance lipophilicity, improving membrane permeability and bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., consistent cell lines, concentrations). For example, discrepancies in anti-inflammatory activity may arise from variations in substituent positioning (e.g., para vs. meta substitution on aryl rings) .
- Case Study : A study showed that 5-aryl-1H-1,2,4-triazoles with electron-withdrawing groups (e.g., trifluoromethyl) exhibited higher COX-2 selectivity than electron-donating groups .
Q. What advanced strategies improve the stability and bioavailability of this compound in vivo?
- Methodological Answer :
- Salt Formation : Increase solubility via salts with organic acids (e.g., fumaric or citric acid).
- Prodrug Design : Modify the ethenyl group to a hydrolyzable ester for sustained release .
Q. How do computational methods aid in predicting the reactivity of this compound?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways, such as nucleophilic attack at the triazole ring. Predict regioselectivity in substitution reactions using Fukui indices or molecular electrostatic potential maps .
- Example : Computational studies on related triazoles identified the N1 position as the most reactive site for electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
